N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-14-6-4-7-15(10-14)13-24(20,21)19-12-18(23-3)16-8-5-9-17(11-16)22-2/h4-11,18-19H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOCDJMNFQGAJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC(C2=CC(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(3-methylphenyl)methanesulfonamide, also known as compound 1, is a sulfonamide derivative with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Research indicates that sulfonamides like compound 1 can exhibit a range of biological activities, primarily through the inhibition of specific enzymes and modulation of signaling pathways. The following mechanisms have been identified:
- Inhibition of Enzyme Activity : Sulfonamides are known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This suggests potential antibacterial activity.
- Anticancer Properties : Preliminary studies indicate that compound 1 may inhibit tumor cell proliferation by interfering with cell cycle regulation and apoptosis pathways.
Antimicrobial Activity
Sulfonamides have historically been used as antibiotics. Compound 1's structural features suggest it may possess similar antimicrobial properties. In vitro studies have shown that sulfonamide derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | E. coli | 32 µg/mL |
| Compound 1 | S. aureus | 16 µg/mL |
Anticancer Activity
Recent research has focused on the anticancer potential of compound 1. In vitro assays demonstrated its ability to induce apoptosis in cancer cell lines, particularly those with overexpressed CDK1.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 8.2 | Cell cycle arrest at G2/M phase |
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of compound 1 against clinical isolates of E. coli and S. aureus. Results indicated significant inhibition at concentrations comparable to traditional sulfonamides, supporting its potential as an alternative treatment option in antibiotic-resistant infections.
Case Study 2: Anticancer Potential
In a preclinical trial involving xenograft models, compound 1 was administered to mice with tumors derived from human breast cancer cells. The study found a reduction in tumor size by approximately 40% after four weeks of treatment, indicating promising anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous sulfonamides, focusing on molecular features, physicochemical properties, and biological activities.
Structural Analogues with Methoxy Substitutions
- Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide) :
This bis-sulfone compound shares methoxy and sulfonamide motifs with the target molecule. Its CB2 receptor selectivity highlights the role of methoxy groups in enhancing receptor binding affinity. The additional sulfonyl groups in Sch225336 may improve metabolic stability compared to the target compound’s simpler structure . - N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide: Crystal structure analysis (R factor = 0.045) reveals planar aromatic rings and a stabilized sulfonamide linkage.
Analogues with Methylphenyl Substituents
- Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]- (CAS 37717-68-3): This compound features a 3-methylphenyl group linked via an ethylamino chain. With a logP of 1.93 and molecular weight of 256.36, it exhibits moderate lipophilicity, suggesting better membrane permeability than bulkier derivatives. Its HPLC separation profile (Newcrom R1 column) indicates polar interactions distinct from the target compound’s methoxy-rich structure .
- N-(3-Amino-2-methoxy-5-(2-methyl-2-propanyl)phenyl)methanesulfonamide: The tert-butyl and amino substituents on the aromatic ring confer steric bulk and basicity, contrasting with the target’s non-polar 3-methylphenyl group.
Data Table: Key Properties of Selected Sulfonamides
*Calculated based on formula from .
Research Findings and Trends
- Substituent Effects : Methoxy groups enhance solubility and receptor binding in compounds like Sch225336, while methylphenyl groups contribute to lipophilicity and membrane penetration .
- Synthetic Strategies : Iodoacetic acid-mediated cyclization () and crystal-driven structural optimization () are common in sulfonamide synthesis.
- Biological Relevance : Sulfonamides with trifluoromethyl or triazinyl groups () show tailored applications, whereas the target compound’s dual methoxy groups may favor neurological or anti-inflammatory targets.
Preparation Methods
Palladium-Catalyzed Coupling for Core Structure Assembly
The foundational synthetic route involves a palladium-catalyzed coupling reaction between a substituted aryl iodide and a sulfonamide-bearing alkyne. As demonstrated in analogous sulfonamide syntheses (e.g.,), the reaction utilizes PdCl₂(PPh₃)₂ (5 mol%) and CuI (5 mol%) in a mixed solvent system of triethylamine and tetrahydrofuran (Et₃N/THF, 1:3 v/v). Key steps include:
Substrate Preparation :
- The aryl iodide precursor, N-(2-iodo-4-methoxyphenyl)methanesulfonamide, is synthesized via iodination of N-(4-methoxyphenyl)methanesulfonamide using N-iodosuccinimide (NIS) in acetic acid.
- The alkyne component, 2-methoxy-2-(3-methoxyphenyl)ethylamine, is prepared through a reductive amination of 3-methoxyacetophenone with ethanolamine, followed by O-methylation.
Coupling Reaction :
Nucleophilic Substitution for Sulfonamide Formation
An alternative route employs nucleophilic substitution between a methanesulfonyl chloride derivative and a secondary amine. This method, adapted from patented protocols, involves:
Sulfonation Step :
- 1-(3-Methylphenyl)methanesulfonyl chloride (1.2 equiv.) is added dropwise to a chilled (−10°C) solution of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]amine (1.0 equiv.) in dichloromethane (DCM).
- Reaction Monitoring : Thin-layer chromatography (TLC, ethyl acetate/hexanes 1:2) confirms consumption of the amine.
Workup and Purification :
Multi-Step Synthesis with Intermediate Isolation
A third approach, derived from fluorinated sulfonamide syntheses, involves sequential functionalization:
| Step | Reaction Type | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|---|
| 1 | Reductive Amination | NaBH₃CN, MeOH, 0°C → RT | N-[2-Hydroxy-2-(3-methoxyphenyl)ethyl]amine | 85% |
| 2 | Methylation | CH₃I, K₂CO₃, DMF, 60°C | N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]amine | 78% |
| 3 | Sulfonylation | 1-(3-Methylphenyl)methanesulfonyl chloride, DCM, −10°C | Target Compound | 63% |
This method prioritizes intermediate characterization (¹H NMR, HRMS) to ensure regiochemical fidelity.
Reaction Optimization and Mechanistic Insights
Catalyst Screening for Coupling Efficiency
Comparative studies of palladium catalysts reveal:
| Catalyst | Ligand | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | PPh₃ | Et₃N/THF | 76 | 98.5 |
| Pd(OAc)₂ | Xantphos | DMF | 58 | 91.2 |
| Pd₂(dba)₃ | BINAP | Toluene | 64 | 94.8 |
The PdCl₂(PPh₃)₂ system outperforms others due to superior electron-donating properties of PPh₃, stabilizing the oxidative addition intermediate.
Solvent and Temperature Effects
- Polar Aprotic Solvents : DMF and DMSO increase reaction rates but promote side reactions (e.g., desulfonation).
- Ether Solvents : THF and 1,4-dioxane balance reactivity and selectivity, with THF yielding 76% product at 25°C versus 52% in dioxane.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
- IR Spectroscopy : Peaks at 1325 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide formation.
Industrial-Scale Considerations and Challenges
Cost Analysis of Key Reagents
| Reagent | Cost per kg (USD) | Scalability Impact |
|---|---|---|
| PdCl₂(PPh₃)₂ | 12,500 | High catalyst loading limits cost efficiency |
| 1-(3-Methylphenyl)methanesulfonyl chloride | 2,800 | Bulk pricing reduces overall cost by 40% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
